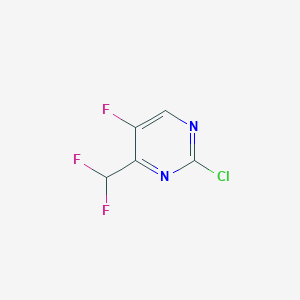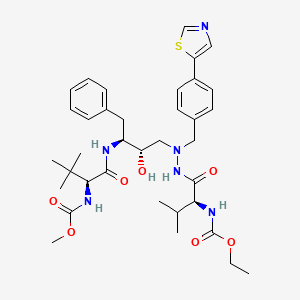![molecular formula C24H36BN3O7 B8328580 rel-(R)-3-(2-((1S,4S)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B8328580.png)
rel-(R)-3-(2-((1S,4S)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[e][1,2]oxaborinine ring, which is known for its stability and reactivity in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid typically involves multiple steps, including the formation of the benzo[e][1,2]oxaborinine ring and subsequent functionalization. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect amine functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions .
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to amines.
Substitution: The benzo[e][1,2]oxaborinine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine .
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its amide and hydroxyl functionalities .
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
作用機序
The mechanism of action for ®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating specific pathways .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Shares the tert-butoxycarbonyl protecting group but lacks the benzo[e][1,2]oxaborinine ring.
N-Boc-hydroxylamine: Contains the Boc group and hydroxylamine functionality but differs in overall structure.
Uniqueness
The uniqueness of ®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid lies in its combination of the benzo[e][1,2]oxaborinine ring with multiple functional groups, providing a versatile platform for various chemical and biological applications .
特性
分子式 |
C24H36BN3O7 |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
(3R)-2-hydroxy-3-[[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]cyclohexyl]acetyl]amino]-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid |
InChI |
InChI=1S/C24H36BN3O7/c1-24(2,3)34-23(32)27-12-11-26-17-9-7-15(8-10-17)13-20(29)28-19-14-16-5-4-6-18(22(30)31)21(16)35-25(19)33/h4-6,15,17,19,26,33H,7-14H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t15?,17?,19-/m0/s1 |
InChIキー |
VRYGRDKYLPCVOV-KVWWFHCMSA-N |
異性体SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCNC(=O)OC(C)(C)C)O |
正規SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCNC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(2-Pyrimidinylamino)cyclohexyl]ethanol](/img/structure/B8328529.png)


![2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile](/img/structure/B8328549.png)





![5-benzyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B8328584.png)
